
12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane: is a complex organosilicon compound with the molecular formula C26H40O8Si This compound is characterized by its unique structure, which includes multiple ether linkages and a silicon atom bonded to two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane typically involves the reaction of phenyl-substituted silanes with polyether compounds under controlled conditions. One common method includes the hydrosilylation reaction, where a hydrosilane reacts with an unsaturated polyether in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 50°C to 150°C to ensure optimal yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) are used under acidic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. The multiple ether linkages and silicon atom provide a versatile framework for attaching bioactive molecules, enhancing their stability and bioavailability.
Medicine: In medicine, this compound is explored for its potential as a component in medical devices and implants. Its biocompatibility and stability make it suitable for long-term applications in the human body.
Industry: Industrially, this compound is used in the production of high-performance polymers and coatings. Its ability to form stable films and coatings makes it ideal for protective and insulating applications.
Wirkmechanismus
The mechanism of action of 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane involves its interaction with various molecular targets and pathways. The silicon atom, bonded to phenyl groups and ether linkages, can interact with biological molecules through hydrogen bonding and van der Waals forces. These interactions can influence the stability and activity of bioactive compounds attached to the silicon framework, enhancing their therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to these similar compounds, 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is unique due to the presence of phenyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced stability. These properties make it particularly suitable for applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
58255-81-5 |
|---|---|
Molekularformel |
C26H40O8Si |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-diphenylsilane |
InChI |
InChI=1S/C26H40O8Si/c1-27-13-15-29-17-19-31-21-23-33-35(25-9-5-3-6-10-25,26-11-7-4-8-12-26)34-24-22-32-20-18-30-16-14-28-2/h3-12H,13-24H2,1-2H3 |
InChI-Schlüssel |
BCVVEHOGRAKOKU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


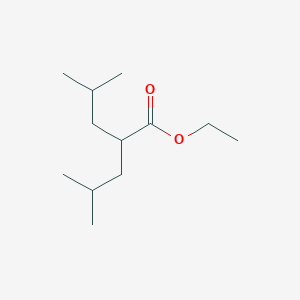

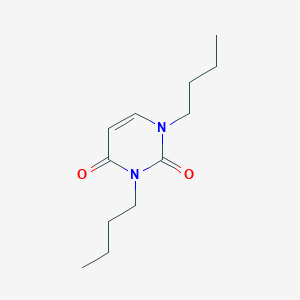
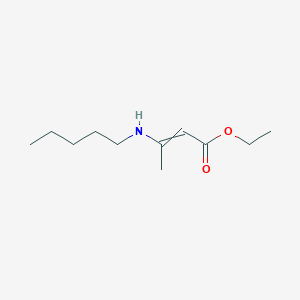
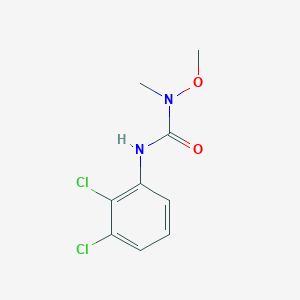

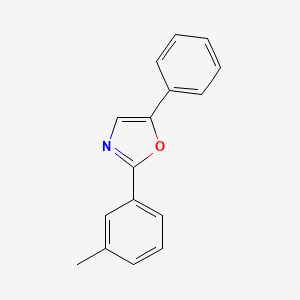
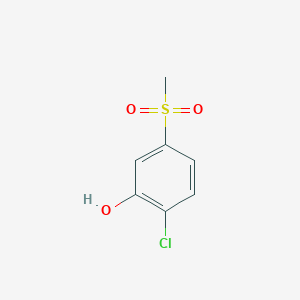
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
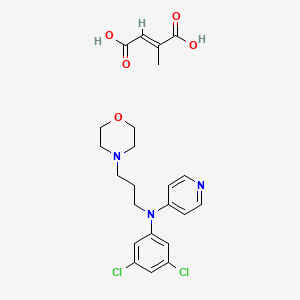


![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)

